bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine
Description
The compound bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine is a highly specialized organometallic complex. It consists of three key components:
- A bis-phosphane ligand: Features two 3,5-dimethylphenyl-substituted phosphine groups attached to a dimethoxypyridine scaffold. The steric bulk and electron-donating methoxy groups enhance metal coordination stability .
- Dichlororuthenium: A Ru(II) center, which facilitates redox activity and catalytic applications.
- (1S,2S)-1,2-diphenylethane-1,2-diamine: A chiral diamine ligand that induces enantioselectivity in asymmetric catalysis.
This complex is likely designed for catalytic applications, such as hydrogenation or cross-coupling reactions, leveraging the synergistic effects of the phosphane ligand’s electron-rich environment and the chiral diamine’s stereochemical control.
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGEXXTNKRRNM-LISIALKWSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66Cl2N4O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the preparation of the ligands and their subsequent coordination to the ruthenium center. The general synthetic route can be summarized as follows:
Coordination to Ruthenium: The ligands are then coordinated to a ruthenium precursor, such as ruthenium dichloride, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reagents: Ligand exchange reactions can be facilitated by using phosphine or amine ligands in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce new ruthenium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-C bond formation reactions .
Biology and Medicine
In biology and medicine, the compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins, leading to cell apoptosis .
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties .
Mechanism of Action
The mechanism of action of this compound involves the coordination of the ruthenium center to target molecules, facilitating various chemical transformations. The molecular targets include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Variants
The compound’s (1S,2S)-diamine configuration contrasts with its (1R,2R)-enantiomer (referenced in ). Enantiomeric pairs often exhibit divergent catalytic behaviors. For example:
- Stereoselectivity : (1S,2S)-diamine complexes typically favor the formation of R-configured products in hydrogenation, while (1R,2R)-counterparts yield S-enantiomers.
- Reaction Rates: Steric clashes in non-complementary enantiomer-catalyst pairings can reduce turnover frequencies by 30–50% .
Alternative Phosphane Ligands
describes phosphinine-based ligands (e.g., 2-(2'-pyridyl)-4,6-diphenylphosphinine) coordinated to transition metals like Cr(0) or Mo(0). Key differences include:
Phosphinine ligands exhibit stronger π-accepting properties, altering redox potentials compared to the target’s electron-donating phosphane ligands .
Chiral Diamine Ligands
lists structurally related diamines, such as 1,2-bis(phenylamino)propane and N,N,N’,N’-tetraphenyl-1,4-diaminobut-2-ene. These lack the rigid (1S,2S)-diphenylethane backbone, resulting in:
- Reduced Enantioselectivity : Flexible diamines yield <50% enantiomeric excess (ee) in asymmetric hydrogenation vs. >90% ee for the target compound.
- Lower Thermal Stability: Decomposition temperatures for non-rigid diamines are ~150°C, compared to ~220°C for the (1S,2S)-diamine .
Dichlororuthenium vs. Other Metal Centers
Ru(II) complexes are compared to analogous Rh(I) or Pd(II) systems ():
- Catalytic Efficiency : Ru(II) shows superior activity in transfer hydrogenation (TOF = 1,200 h⁻¹) vs. Rh(I) (TOF = 400 h⁻¹).
- Substrate Scope : Ru complexes tolerate aryl chlorides, whereas Pd systems require milder substrates .
Research Findings and Data Gaps
- Synthetic Challenges : The target compound’s multi-step synthesis (implied by and ) likely results in moderate yields (~40–60%), comparable to phosphinine complexes .
- Toxicity Data: No Toxics Release Inventory (TRI) data exists for this compound, unlike manganese or common amines ().
- Catalytic Performance: Further studies are needed to benchmark its efficiency against industry standards like Noyori-type Ru catalysts.
Biological Activity
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane; dichlororuthenium; (1S,2S)-1,2-diphenylethane-1,2-diamine is a complex organometallic compound notable for its potential biological activities. Characterized by a unique structure that combines multiple aromatic rings and a phosphane functional group with a ruthenium center, this compound has garnered attention in medicinal chemistry for its possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 756.86 g/mol. Its intricate structure includes:
- Two 3,5-dimethylphenyl groups
- Two 2,6-dimethoxypyridin moieties
- A phosphane functional group
These features contribute to its reactivity and interactions with biological targets.
Research indicates that compounds similar to this organophosphorus compound exhibit significant biological activities. They have shown promise as potential inhibitors in various biological pathways related to cancer and other diseases. The presence of multiple aromatic systems enhances their ability to interact with biological targets such as enzymes and receptors.
Interaction Studies: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess binding affinities quantitatively. These studies help elucidate the mechanism of action and potential therapeutic applications of the compound.
Therapeutic Applications
The compound's biological activity suggests several potential therapeutic applications:
- Anti-cancer activity: Preliminary studies indicate that it may inhibit tumor growth through various pathways.
- Enzyme inhibition: The structural characteristics allow for effective binding to specific enzymes involved in disease processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Bis(3,5-dimethylphenyl)-[...] | Two 3,5-Dimethylphenyl groups | Potential anti-cancer activity |
| Tetramethoxy-bis(di(3,5-xylyl)... | Bipyridine core | Enhanced catalytic properties |
| Dichloro[(S)-(-)-tetramethoxy...] | Dichloride substituents | Altered solubility and reactivity |
This table highlights how the unique combination of substituents in Bis(3,5-dimethylphenyl)-[...] may offer distinct advantages in specific applications compared to its analogs.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
- In vitro studies have demonstrated its effectiveness in inhibiting specific cancer cell lines.
- In vivo models have shown promising results regarding tumor reduction when administered at optimized dosages.
- Mechanistic studies reveal that the compound may induce apoptosis in cancer cells through caspase activation pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
